molecular formula C19H14F6N2O2 B2780859 4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one CAS No. 1008411-48-0

4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one

Cat. No.: B2780859
CAS No.: 1008411-48-0
M. Wt: 416.323
InChI Key: PANGGJZAEJRLIT-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in research and industrial applications.

Scientific Research Applications

4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride, which is then reacted with appropriate precursors under controlled conditions to form the desired quinoxalinone derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional functional groups, while reduction can lead to the formation of simpler quinoxalinone compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)benzoyl chloride
  • 3,5-bis(trifluoromethyl)benzoic acid
  • 3,5-bis(trifluoromethyl)benzyl bromide

Uniqueness

4-[3,5-Bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one is unique due to its specific quinoxalinone core structure combined with the trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6N2O2/c1-2-14-16(28)26-13-5-3-4-6-15(13)27(14)17(29)10-7-11(18(20,21)22)9-12(8-10)19(23,24)25/h3-9,14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANGGJZAEJRLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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